molecular formula C15H28N4O7 B12542032 Glycyl-L-seryl-L-threonyl-L-isoleucine CAS No. 798540-15-5

Glycyl-L-seryl-L-threonyl-L-isoleucine

Cat. No.: B12542032
CAS No.: 798540-15-5
M. Wt: 376.41 g/mol
InChI Key: ZKBSLXCMJSXOQJ-RWRJDSDZSA-N
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Description

Glycyl-L-seryl-L-threonyl-L-isoleucine is a tetrapeptide composed of the amino acids glycine, L-serine, L-threonine, and L-isoleucine. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Peptides like this compound are often studied for their potential therapeutic applications and their roles in cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-seryl-L-threonyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification processes such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-seryl-L-threonyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine and threonine residues, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the hydroxyl groups of serine and threonine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or dithiothreitol (DTT).

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated peptides, reduced peptides, and substituted derivatives with modified side chains.

Scientific Research Applications

Glycyl-L-seryl-L-threonyl-L-isoleucine has several scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.

    Biology: Studied for its role in cellular signaling and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Glycyl-L-seryl-L-threonyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, influencing cellular processes like metabolism, growth, and immune response. The exact pathways and targets depend on the specific biological context in which the peptide is studied.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine: Another peptide with similar amino acid composition but different sequence and properties.

    Gly-Tyr-Ser-Ile-Thr-Ser-His-Tyr: A related oligopeptide with additional amino acids, studied for its biological activities.

Uniqueness

Glycyl-L-seryl-L-threonyl-L-isoleucine is unique due to its specific sequence and the presence of isoleucine, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biological interactions and developing targeted therapeutic applications.

Properties

CAS No.

798540-15-5

Molecular Formula

C15H28N4O7

Molecular Weight

376.41 g/mol

IUPAC Name

(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C15H28N4O7/c1-4-7(2)11(15(25)26)18-14(24)12(8(3)21)19-13(23)9(6-20)17-10(22)5-16/h7-9,11-12,20-21H,4-6,16H2,1-3H3,(H,17,22)(H,18,24)(H,19,23)(H,25,26)/t7-,8+,9-,11-,12-/m0/s1

InChI Key

ZKBSLXCMJSXOQJ-RWRJDSDZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

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